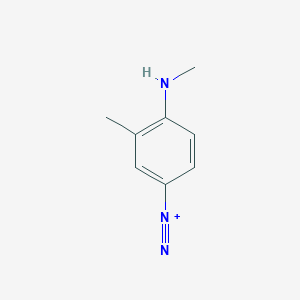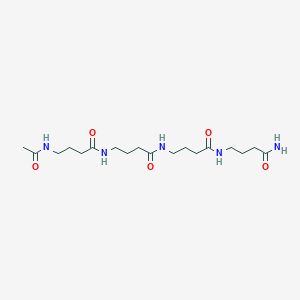
2,7,12,17-Tetraoxo-3,8,13,18-tetraazadocosan-22-amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7,12,17-Tetraoxo-3,8,13,18-tetraazadocosan-22-amide is a complex organic compound with significant interest in various scientific fields. Its unique structure, characterized by multiple oxo and aza groups, makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,12,17-Tetraoxo-3,8,13,18-tetraazadocosan-22-amide typically involves multi-step organic reactions. One common method includes the condensation of specific amines with diketones under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also reduces the risk of human error and increases efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,7,12,17-Tetraoxo-3,8,13,18-tetraazadocosan-22-amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxides.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The aza groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce hydroxylated derivatives.
Applications De Recherche Scientifique
2,7,12,17-Tetraoxo-3,8,13,18-tetraazadocosan-22-amide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,7,12,17-Tetraoxo-3,8,13,18-tetraazadocosan-22-amide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved often include signal transduction and metabolic processes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,7,12,17-Tetraoxo-3,8,13,18-tetraazadocosan-22-amine
- 2,7,12,17-Tetraoxo-3,8,13,18-tetraazadocosan-22-thiol
Uniqueness
2,7,12,17-Tetraoxo-3,8,13,18-tetraazadocosan-22-amide stands out due to its specific combination of oxo and aza groups, which confer unique reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetics and pharmacodynamics, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
90139-72-3 |
|---|---|
Formule moléculaire |
C18H33N5O5 |
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
4-[4-[4-(4-acetamidobutanoylamino)butanoylamino]butanoylamino]butanamide |
InChI |
InChI=1S/C18H33N5O5/c1-14(24)20-10-3-7-16(26)22-12-5-9-18(28)23-13-4-8-17(27)21-11-2-6-15(19)25/h2-13H2,1H3,(H2,19,25)(H,20,24)(H,21,27)(H,22,26)(H,23,28) |
Clé InChI |
ARYGZOQKSNPJQJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCCC(=O)NCCCC(=O)NCCCC(=O)NCCCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


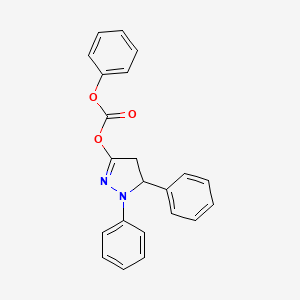
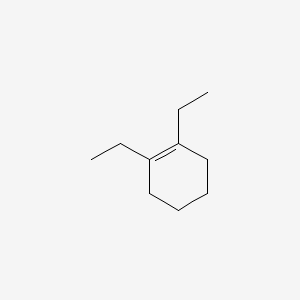
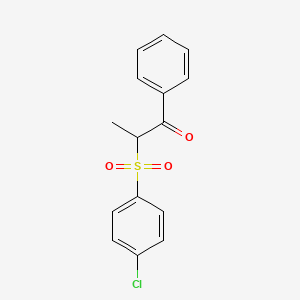

![N-methyl-N-[4-(phenylsulfanylmethyl)phenyl]formamide](/img/structure/B14368924.png)
![1-[4-(3-Bromo-2-methylpropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B14368926.png)

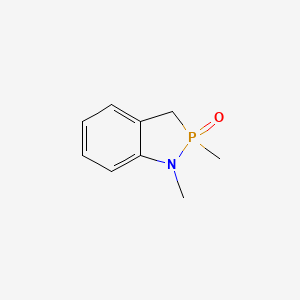
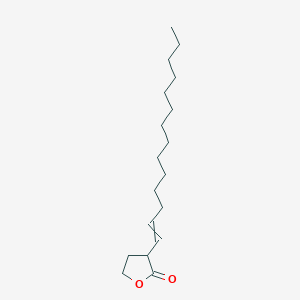

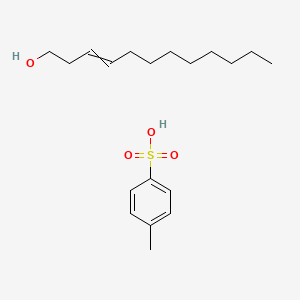
![2,6-Dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14368981.png)

